![molecular formula C14H9BrClFN2O2 B14398450 N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide CAS No. 88486-85-5](/img/structure/B14398450.png)
N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a carbamoyl group, a chloro group, and a fluorobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide typically involves the reaction of 4-bromophenyl isocyanate with 2-chloro-5-fluorobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine can yield an aniline derivative.
Oxidation and Reduction Reactions: Oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
科学研究应用
N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-[(4-Bromophenyl)carbamoyl]-2-chlorobenzamide
- N-[(4-Bromophenyl)carbamoyl]-5-fluorobenzamide
- N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide
Uniqueness
N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide is unique due to the specific combination of functional groups it possesses. The presence of both chloro and fluoro substituents on the benzamide ring, along with the bromophenyl carbamoyl group, imparts distinct chemical and physical properties to the compound. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
88486-85-5 |
|---|---|
分子式 |
C14H9BrClFN2O2 |
分子量 |
371.59 g/mol |
IUPAC 名称 |
N-[(4-bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide |
InChI |
InChI=1S/C14H9BrClFN2O2/c15-8-1-4-10(5-2-8)18-14(21)19-13(20)11-7-9(17)3-6-12(11)16/h1-7H,(H2,18,19,20,21) |
InChI 键 |
SDDCUDXLHYGOMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)C2=C(C=CC(=C2)F)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
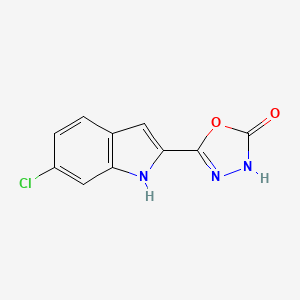
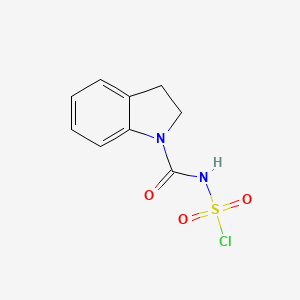



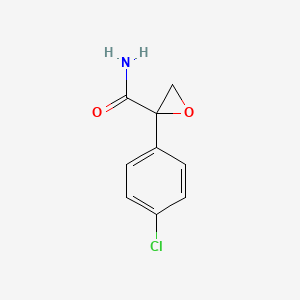
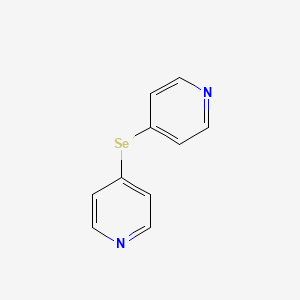
![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
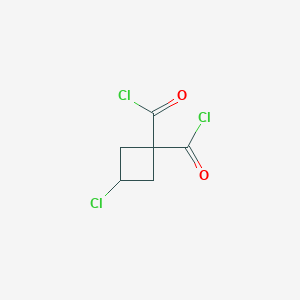
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

